molecular formula C16H10Cl2F2O2 B14929376 (2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one

(2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one

Cat. No.: B14929376
M. Wt: 343.1 g/mol
InChI Key: AOQIRKXRNMRFGP-FPYGCLRLSA-N
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Description

(E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is an organic compound characterized by the presence of both dichlorophenyl and difluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-(difluoromethoxy)acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: An organochlorine compound with similar structural features.

    Dichloromethane: Another organochlorine compound used as a solvent.

    Trichloroethylene: A chlorinated solvent with industrial applications.

Uniqueness

(E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both dichlorophenyl and difluoromethoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H10Cl2F2O2

Molecular Weight

343.1 g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H10Cl2F2O2/c17-11-4-7-13(14(18)9-11)15(21)8-3-10-1-5-12(6-2-10)22-16(19)20/h1-9,16H/b8-3+

InChI Key

AOQIRKXRNMRFGP-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)F

Origin of Product

United States

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